(3,4-Dimethylphenyl) 4-nitrobenzoate

Description

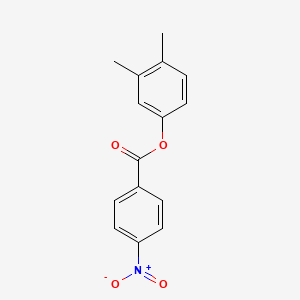

(3,4-Dimethylphenyl) 4-nitrobenzoate is an aromatic ester derivative composed of a 4-nitrobenzoic acid moiety esterified with a 3,4-dimethylphenol group. The nitro group at the para position of the benzoate ring confers electron-withdrawing properties, while the methyl substituents on the phenyl ring enhance steric bulk and electron-donating effects. This compound is structurally analogous to other 4-nitrobenzoate esters (e.g., ethyl 4-nitrobenzoate, 4-chlorophenyl 4-nitrobenzoate) but distinguishes itself through the unique 3,4-dimethylphenyl group .

While direct studies on its synthesis or applications are scarce in the provided evidence, its structural relatives are implicated in pharmaceutical and biodegradation contexts. For example, 4-nitrobenzoate derivatives are metabolized by microbial pathways , and analogous esters exhibit cholinesterase inhibitory activity .

Properties

IUPAC Name |

(3,4-dimethylphenyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10-3-8-14(9-11(10)2)20-15(17)12-4-6-13(7-5-12)16(18)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNUEJZCZSOLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl) 4-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate nucleophilic substitution reactions.

Major Products

Reduction: The major product of the reduction reaction is (3,4-Dimethylphenyl) 4-aminobenzoate.

Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

Scientific Research Applications

(3,4-Dimethylphenyl) 4-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl) 4-nitrobenzoate largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester moiety can be hydrolyzed by esterases, releasing the active phenol and benzoic acid derivatives. These interactions can affect various molecular pathways, including enzyme inhibition and signal transduction.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs.

- Steric Effects: The 3,4-dimethyl substitution introduces significant steric hindrance, which could impede enzymatic interactions compared to monosubstituted analogues like (4-chlorophenyl) 4-nitrobenzoate .

Metabolic Pathways and Biodegradation

4-Nitrobenzoate derivatives are metabolized via reductive pathways in microbial systems:

Key Differences :

- This compound: Likely requires initial ester hydrolysis to release 4-nitrobenzoate, which is then metabolized via the hydroxylamino pathway. The dimethylphenyl group may delay hydrolysis due to steric effects .

- 4-Chlorophenyl 4-nitrobenzoate : The chlorine substituent might resist hydrolysis compared to methyl groups, prolonging environmental persistence .

Physicochemical Properties

Substituents critically influence solubility and stability:

- Nitro Group : Enhances polarity but reduces solubility in lipid-rich environments.

- chlorinated analogues .

- Chlorine vs. Methyl: Chlorine’s higher electronegativity may increase chemical stability but reduce metabolic turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.